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molecular formula C19H30BrNS B8531339 6-Dodecylthieno[2,3-C]pyridin-6-ium bromide CAS No. 62536-23-6

6-Dodecylthieno[2,3-C]pyridin-6-ium bromide

Cat. No. B8531339
M. Wt: 384.4 g/mol
InChI Key: GJYKWPJHJMKFHL-UHFFFAOYSA-M
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Patent
US04075340

Procedure details

A mixture of thieno[2,3-c]pyridine (7 g; 0.052 mole), 1-bromododecane (13 g; 0.052 mole) and acetonitrile (100 cc) is refluxed during 4 hours. The solution is then concentrated in vacuo and the residue is triturated with ether to give, after filtration and drying, 12 g (Yield: 60%; m.p. = 95-100° C) 6-dodecyl-thieno[2,3-c]pyridinium bromide (derivative of the formula (IV)).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C(#N)C>[Br-:10].[CH2:22]([N+:7]1[CH:6]=[C:5]2[S:1][CH:2]=[CH:3][C:4]2=[CH:9][CH:8]=1)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
S1C=CC=2C1=CN=CC2
Name
Quantity
13 g
Type
reactant
Smiles
BrCCCCCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed during 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ether
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCC)[N+]=1C=C2C(=CC1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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